molecular formula C19H16ClN3O3S B2899204 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 941882-34-4

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2899204
CAS No.: 941882-34-4
M. Wt: 401.87
InChI Key: VSRHKQJWRZJZCA-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS 941882-34-4) is a synthetic small molecule with a molecular formula of C19H16ClN3O3S and a molecular weight of 401.87 g/mol . This acetamide derivative is a key compound for early-stage drug discovery and pharmacological screening, particularly in the field of oncology. Its structure incorporates a dihydropyrazin core, a feature present in compounds investigated for their antineoplastic potential . The compound's mechanism of action is believed to involve interaction with key enzymatic targets; similar acetamide and quinazolinone derivatives have been shown to exhibit activity as kinase inhibitors, which can interfere with critical signal transduction pathways in cancer cells, such as the MAPK pathway . Research into structurally related molecules suggests potential for inducing degradation of mutant proteins like BRAF, a key driver in several cancers, positioning this compound as a valuable tool for probing novel therapeutic strategies . It is also relevant in antimicrobial research, as the acetamide pharmacophore is found in molecules with significant reported activity against various microbial strains . This chemical is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access this compound with a catalog number and various packaging options to suit laboratory-scale requirements .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-16-5-3-2-4-15(16)22-17(24)12-27-18-19(25)23(11-10-21-18)14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRHKQJWRZJZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)Pyrazin-2(1H)-One

The pyrazinone core is synthesized via cyclocondensation of glyoxal with 4-chlorophenylhydrazine in acetic acid, followed by oxidation with hydrogen peroxide (H₂O₂). This yields 4-(4-chlorophenyl)pyrazin-2(1H)-one, which is subsequently thiolated.

Thiolation and Acetamide Coupling

Thiolation of the pyrazinone is achieved using P₂S₅ in toluene under nitrogen. The resulting thiol is coupled with 2-chloro-N-(2-methoxyphenyl)acetamide, synthesized via acetylation of 2-methoxyaniline with chloroacetyl chloride in ethyl acetate. Phase transfer catalysts like cesium carbonate enhance reaction efficiency by facilitating interfacial interactions.

Data Table 1: Optimization of Thioether Formation

Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol DMF Toluene
Base KOH Cs₂CO₃ NaHCO₃
Temperature (°C) 78 110 90
Yield (%) 72 85 68
Reaction Time (h) 5 3 6

Alternative Routes Using Catalytic Hydrogenation

A patent method for analogous acetamides involves hydrogenation of brominated intermediates. For example, N-(5-bromo-2-methoxyphenyl)acetamide is treated with Pd/C under hydrogen gas to remove bromine, followed by coupling with the pyrazinone thiol. This method avoids harsh reagents but requires precise control of hydrogen pressure (1–3 atm) and temperature (50–75°C).

Critical Considerations:

  • Catalyst Loading: Pd/C (5–10 wt%)
  • Acid Scavenger: Triethylamine or sodium bicarbonate
  • By-products: Dehalogenated impurities (<5%)

Crystallization and Characterization

Crystallization from ethanol or ethyl acetate/toluene mixtures yields pure product. X-ray diffraction studies of related compounds reveal intramolecular hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking (intercentroid distance: 3.777 Å), which stabilize the crystal lattice. Hirshfeld surface analysis confirms the dominance of H-bonding (∼40%) and van der Waals interactions (∼35%) in molecular packing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The dihydropyrazinone ring and the sulfanyl group could play key roles in its binding to biological targets, potentially affecting enzymatic activity or receptor function.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfanylacetamide Derivatives

Compound Name Core Heterocycle Substituents Key Functional Groups Reference
Target Compound Pyrazine 4-Chlorophenyl, 2-methoxyphenyl Sulfanylacetamide, keto group -
2-{[3-(4-Chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimidoindole 4-Chlorophenyl, 3-methoxyphenyl Sulfanylacetamide, fused indole system
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Chlorophenyl Sulfanylacetamide, amino groups
2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thienopyrimidine 4-Chlorophenyl, 4-methylphenyl Sulfanylacetamide, thiophene fusion
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple aromatic 2-Aminophenyl, 4-methoxyphenyl Sulfanylacetamide, amino group

Key Observations :

  • The pyrazine core in the target compound distinguishes it from pyrimidine-, indole-, or thiophene-fused systems in analogues . Pyrazine derivatives often exhibit unique electronic properties due to nitrogen positioning.
  • Substituent Effects : The 2-methoxyphenyl group in the target compound may confer different solubility and steric effects compared to 3-methoxyphenyl () or 4-methylphenyl () analogues.

Key Observations :

  • The pyrimidoindole derivative () shows moderate antimicrobial activity, likely due to its fused indole system enhancing membrane penetration .
  • Thienopyrimidine derivatives () exhibit potent anticancer activity, attributed to thiophene fusion improving lipophilicity and target binding .
  • Anti-exudative activity in simple sulfanylacetamides () suggests the acetamide moiety plays a role in modulating inflammatory pathways, though substituents like 2-methoxyphenyl may alter efficacy .

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Compound Class Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1H $-NMR Features (δ, ppm) Reference
Target Compound Not reported Not reported Not reported -
Pyrimidoindole derivative 274–288 1662–1664 7.00–7.92 (ArH), 10.10–11.95 (NH)
Thienopyrimidine derivative Not reported Not reported Not reported
Simple sulfanylacetamide Not reported Not reported 7.20–7.64 (ArH), 10.13 (NH)

Key Observations :

  • Pyrimidoindole derivatives () show characteristic $ ^1H $-NMR signals for aromatic protons (7.00–7.92 ppm) and exchangeable NH groups (10.10–11.95 ppm), consistent with hydrogen-bonding networks .
  • The absence of melting point or spectral data for the target compound in the provided evidence highlights a gap in literature, necessitating further experimental characterization.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant studies.

Structural Features

The compound is characterized by:

  • A dihydropyrazinyl core.
  • A sulfanyl group linked to an acetamide.
  • Aromatic rings, including a chlorinated phenyl and a methoxy-substituted phenyl .

These structural attributes suggest potential interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing the pyrazinyl and sulfanyl moieties have shown promising results against bacterial strains.
  • Anticancer Properties : The presence of chlorinated aromatic groups is often associated with enhanced anticancer effects.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes related to cancer progression or bacterial growth.
  • Binding Affinity to Proteins : Interaction studies suggest binding to proteins like bovine serum albumin (BSA), which may enhance drug stability and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazinyl Core : Through condensation reactions involving appropriate precursors.
  • Introduction of Chlorinated and Methoxy Phenyl Groups : Utilizing nucleophilic substitution reactions.
  • Formation of the Acetamide Linkage : Reaction with acetic anhydride or similar reagents.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyFindings
Hsieh et al., 2012Investigated anticancer properties in vitro; showed significant cytotoxicity against cancer cell lines.
Rani et al., 2014Reported antimicrobial activity against various bacterial strains; demonstrated dose-dependent effects.
Kumar et al., 2009Highlighted enzyme inhibition capabilities; effective against acetylcholinesterase in vitro assays.

These findings suggest that compounds with similar structural motifs can exhibit significant biological activities, warranting further investigation into this compound.

Q & A

Q. Key Reaction Conditions :

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
  • Temperature : Controlled heating (60–100°C) to avoid side reactions like decomposition of the pyrazine ring .
  • Catalysts : Bases (e.g., triethylamine) to facilitate deprotonation during coupling steps .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (e.g., unreacted chlorophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
  • X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Basic: What potential biological activities are associated with this compound?

Answer:
Structural analogs exhibit:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR) via pyrazine and acetamide interactions .
  • Anti-inflammatory Effects : Suppression of COX-2 and TNF-α in murine models .
  • Antimicrobial Properties : Disruption of bacterial cell wall synthesis via sulfanyl group reactivity .

Table 1 : Reported IC50 Values for Analogous Compounds

Biological TargetIC50 (µM)Structural Feature Linked to ActivitySource
EGFR Kinase0.124-Chlorophenyl substituent
COX-2 Enzyme1.8Methoxyphenyl group

Advanced: How can researchers optimize synthesis yield while maintaining purity?

Answer:

  • Solvent Optimization : Use DMSO for intermediates prone to oxidation; switch to ethanol for final crystallization to reduce polarity-driven impurities .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro groups without reducing the sulfanyl moiety .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and halt at peak intermediate stability .

Table 2 : Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–80°CPrevents thermal degradation
Catalyst Loading5–10 mol%Balances cost and efficiency

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase inhibition .
  • Scaffold Hybridization : Fuse the pyrazine ring with thiophene to improve metabolic stability .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding residues in target proteins .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity with controlled cell lines) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Advanced: What computational approaches are effective in predicting this compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR or COX-2 active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Train models on datasets of pyrazine derivatives to predict IC50 values for novel analogs .

Advanced: How to address solubility challenges in pharmacological testing?

Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Synthesize hydrochloride or sodium salts of the acetamide group .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in in vivo models .

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